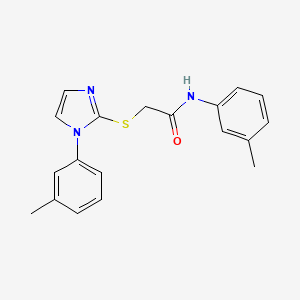![molecular formula C21H17N3O2S B2899850 N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 886904-18-3](/img/structure/B2899850.png)
N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide” is a novel derivative synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . It has been evaluated for anti-inflammatory activity .
Synthesis Analysis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The compound was synthesized through a series of reactions involving coupling, substitution, and treatment with various reagents .Physical And Chemical Properties Analysis
The compound has a molecular weight of 485.0658 as determined by MS (ESI) analysis . The 1H NMR (DMSO-d6, 500 MHz) spectrum shows peaks at δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H) .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
The compound has been studied for its potential anti-inflammatory properties. Research indicates that derivatives of this compound, particularly those with a methoxy group at the sixth position in the benzothiazole ring, have shown high inhibition values for COX-1 and excellent selectivity indices for COX-2 . This suggests a promising avenue for the development of new anti-inflammatory drugs.
Anti-Tubercular Activity
Benzothiazole derivatives, including those related to the compound , have been synthesized and evaluated for their anti-tubercular properties . These compounds have shown better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs, highlighting their potential as new anti-tubercular agents.
Antibacterial Properties
Novel derivatives of the compound have been synthesized and assessed for their antibacterial efficacy . Some of these derivatives have demonstrated promising activity against various bacterial strains, including Staphylococcus aureus, indicating the compound’s potential as a scaffold for developing new antibacterial agents.
Quorum Sensing Inhibition
The compound has been part of a library of molecules designed to inhibit quorum sensing in Gram-negative bacteria . Quorum sensing inhibitors are a new class of drugs that can disrupt bacterial communication pathways, offering a novel approach to combat bacterial infections without promoting antibiotic resistance.
Anticancer Research
Benzothiazole derivatives are known for their diverse biological activities, including anticancer properties . The compound could serve as a lead structure for the development of new anticancer drugs, given the benzothiazole moiety’s significance in medicinal chemistry.
Pharmacokinetic Profile
The compound and its derivatives have been subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations to determine their pharmacokinetic profiles . This is crucial for understanding the compound’s behavior in the human body and its potential as a drug candidate.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-26-18-11-4-2-9-16(18)20(25)24(14-15-8-6-7-13-22-15)21-23-17-10-3-5-12-19(17)27-21/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSAPFJFGSQERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

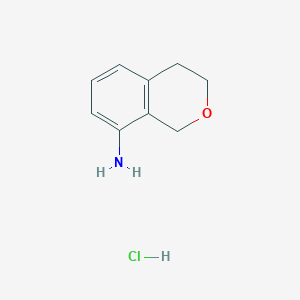
![3-Methyl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2899772.png)
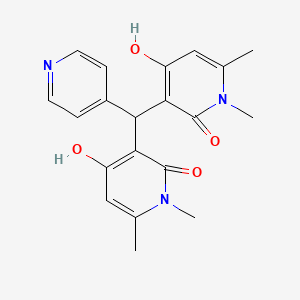
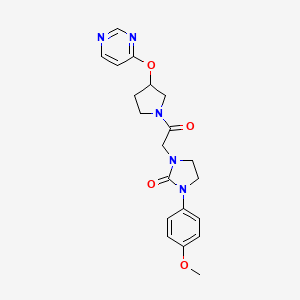
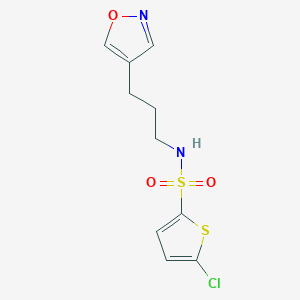
![N-[3-[3-(4-Chloropyrazol-1-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2899777.png)
![2-benzylsulfanyl-3-(3-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2899778.png)
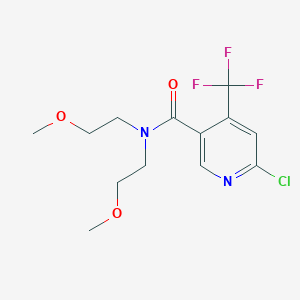
![4-[1-(6-Cyclopropyl-2-methylpyridine-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2899783.png)
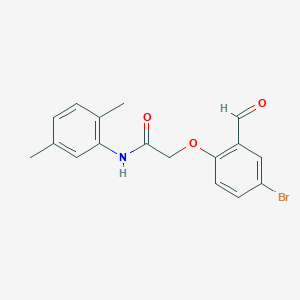


![N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide](/img/structure/B2899788.png)
